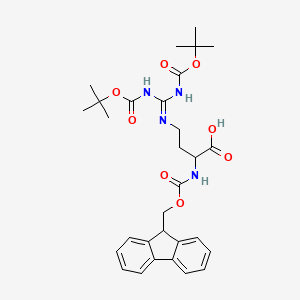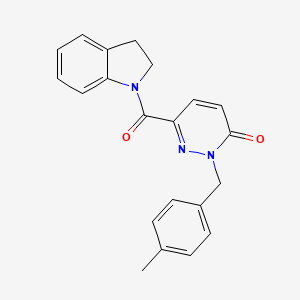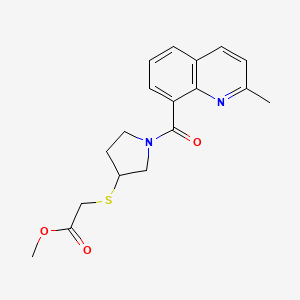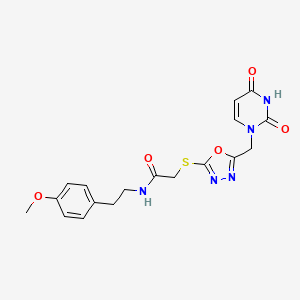
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile is a heterocyclic derivative that is likely to possess a range of biological activities due to the presence of multiple functional groups. The sulfonyl group attached to the difluorophenyl ring and the quinoline core with a nitrile substituent suggest potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through visible-light-promoted reactions catalyzed by fac-Ir(ppy)3 at room temperature, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, a cascade halosulfonylation of 1,7-enynes has been established to efficiently synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, which could be a relevant method for the synthesis of the target compound . Furthermore, the use of DABCO·(SO2)2 (DABSO) in a cascaded oxidative sulfonylation reaction has been reported for the synthesis of 3-arylsulfonylquinolines, which shares structural similarities with the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-fluoroisoquinoline-5-sulfonyl chloride, has been analyzed, revealing that the sulfonyl oxygen atoms can lie close to the plane of the isoquinoline to minimize steric repulsion . This information could be extrapolated to suggest that in 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile, similar steric effects may influence the overall molecular conformation.
Chemical Reactions Analysis
The sulfonation reactions of hydroxyquinolines have been studied, indicating that the position of sulfonation on the benzene ring is directed by the position of the hydroxyl group . This suggests that the sulfonyl group in the compound of interest is likely to be reactive and could participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been influenced by the presence of fluorine atoms, as observed in the NMR spectra of novel polyfluoro substituted pyrazoline type sulfonamides . The fluorine atoms affect the chemical shifts and splitting patterns, which implies that the difluorophenyl group in the compound of interest would also impact its NMR characteristics and potentially its reactivity and interaction with biological targets.
科学的研究の応用
Quinoline Derivatives in Photonic and Electronic Applications
Quinoline derivatives have been extensively studied for their optoelectronic properties. For instance, ruthenium aminophenanthroline metallopolymer films, electropolymerized from an ionic liquid, have been reported to possess significant electrochemical and photonic properties. These films exhibit high rates of homogeneous charge transport and generate electrochemiluminescence (ECL) in the presence of certain coreactants, indicating their potential in photonic applications (Venkatanarayanan et al., 2008).
Sulfonyl Compounds in Organic Synthesis
Sulfonyl compounds are pivotal in various organic synthesis reactions. For example, the study on the straightforward Hantzsch four- and three-component condensation highlights the use of triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate as a reusable and green ionic liquid catalyst. This demonstrates the versatility of sulfonyl-containing compounds in facilitating organic synthesis, potentially applicable to the synthesis of complex molecules like "3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile" (Vahdat et al., 2016).
Potential Applications in Catalysis
Rhenium complexes, particularly those involving oxazoline ligands, have shown promise in the electrochemical reduction of CO2, a reaction of great importance in catalysis and environmental chemistry. The study on Re(pyridine-oxazoline)(CO)3Cl complexes demonstrates their capability in CO2 reduction, suggesting that structurally related compounds, such as those containing sulfonyl and quinoline functionalities, might also find applications in catalysis and CO2 sequestration efforts (Nganga et al., 2017).
Sulfonylated Compounds in Organic Chemistry
The metal-free synthesis of sulfonylated compounds, as seen in the formation of sulfonylated indolo[2,1-a]isoquinolines from sulfur dioxide, showcases the growing interest in incorporating sulfonyl groups into complex organic frameworks. Such methodologies could be applicable in the synthesis or functionalization of compounds like "3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile", indicating potential applications in medicinal chemistry and materials science (Qin et al., 2022).
特性
IUPAC Name |
3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O3S/c17-12-4-2-10(6-13(12)18)24(22,23)15-8-20-14-5-9(7-19)1-3-11(14)16(15)21/h1-6,8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHYHZDIWWDETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

